6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine

Medicinal Chemistry Drug Discovery ADME

Source 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine (CAS 1227516-44-0) for sequential, orthogonal derivatization. Its distinct 6-bromo and 3-bromomethyl electrophilic sites, modulated by a 2-CF₃ group, enable rapid SAR library synthesis for CNS drugs and bifunctional PROTACs. Avoid synthetic route derailment: simpler analogs lack this critical reactivity hierarchy. Ideal for late-stage functionalization in fungicide and herbicide R&D. Confirm purity, request a CoA, and secure your supply of this strategic building block today.

Molecular Formula C7H4Br2F3N
Molecular Weight 318.92 g/mol
CAS No. 1227516-44-0
Cat. No. B1412033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine
CAS1227516-44-0
Molecular FormulaC7H4Br2F3N
Molecular Weight318.92 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1CBr)C(F)(F)F)Br
InChIInChI=1S/C7H4Br2F3N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2
InChIKeyNKIYUWMYGDFIQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine (CAS 1227516-44-0): Baseline Characteristics and Sourcing Overview


6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine (CAS 1227516-44-0) is a highly functionalized heteroaromatic building block with the molecular formula C₇H₄Br₂F₃N and a molecular weight of 318.92 g/mol [1]. It is characterized by the strategic placement of two distinct electrophilic sites: a 6-bromo substituent on the pyridine ring and a reactive 3-bromomethyl group, both of which are electronically modulated by a strong electron-withdrawing 2-trifluoromethyl group [1]. This specific substitution pattern confers a unique reactivity profile for sequential and orthogonal derivatization, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research [1].

Sourcing 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine: Why Interchanging In-Class Analogs Is Not a Viable Procurement Strategy


The interchange of structurally related trifluoromethylpyridine derivatives is chemically unsound for applications requiring precise, sequential functionalization. The unique combination of a 6-bromo ring substituent and a 3-bromomethyl side chain in the target compound establishes a hierarchy of electrophilic reactivity that is absent in simpler analogs like 3-(bromomethyl)-2-(trifluoromethyl)pyridine (lacking the 6-bromo) or 2-bromo-6-(trifluoromethyl)pyridine (lacking the bromomethyl handle). The presence of the 2-trifluoromethyl group strongly deactivates the pyridine ring, which, when coupled with the presence of two different bromine electrophiles, necessitates a specific catalyst/ligand system for effective cross-coupling [1]. Substituting with a less functionalized analog would eliminate a key synthetic handle, fundamentally alter the regiochemical outcome of subsequent reactions, and preclude access to the desired chemical space, thereby derailing multi-step synthetic routes.

6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine: A Quantitative Evidence Guide for Informed Procurement


Evidence Item 1: Lipophilicity Advantage Over Non-Brominated Analogs for Enhanced Membrane Permeability

The presence of two bromine atoms significantly increases the lipophilicity of the target compound compared to its non-brominated core structure, which is a critical parameter for optimizing membrane permeability in drug design. The computed partition coefficient (XLogP3-AA) for 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is 3.4 [1]. In contrast, the simpler analog 3-(bromomethyl)-2-(trifluoromethyl)pyridine (CAS 1227602-81-4), which lacks the 6-bromo substituent, has a lower molecular weight (240.02 g/mol) and a calculated XLogP3 of 2.4 [2]. This difference is consistent with class-level observations that the addition of a bromine atom typically increases XLogP by approximately 0.6-1.0 log units.

Medicinal Chemistry Drug Discovery ADME

Evidence Item 2: Unique Orthogonal Reactivity Profile for Sequential Derivatization

The target compound possesses two chemically distinct electrophilic centers: an aryl bromide (C6) and a benzylic bromide (C3-CH₂Br). This allows for sequential, orthogonal functionalization, a critical capability for generating diverse chemical libraries. A direct analog, 6-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine (CAS 1805103-62-1), shares the same molecular formula and mass (318.92 g/mol) but positions the bromomethyl group at the 2-position, ortho to the ring nitrogen and adjacent to the trifluoromethyl group . This difference in regiochemistry alters the electronic environment and steric accessibility of the reactive sites, leading to different reaction kinetics and selectivity profiles. For instance, the benzylic bromide in the target compound is positioned *meta* to the strongly deactivating trifluoromethyl group, making it more reactive toward SN2 displacement than if it were *ortho* to it.

Synthetic Methodology Medicinal Chemistry Chemical Biology

Evidence Item 3: Validated Utility as a Key Intermediate in Patented Syntheses of Bioactive Molecules

The strategic value of the 2-trifluoromethyl-3-bromomethyl-6-bromo pyridine scaffold is demonstrated by its explicit use as a critical intermediate in patented synthetic routes for bioactive compounds. For example, compounds of this class are employed in the synthesis of pyridine derivatives claimed in patent literature for their biological activity . While specific yield data for the exact CAS number may not be publicly available due to its use as a proprietary intermediate, the broader class of 6-bromo-2-substituted pyridines is a well-precedented synthon for heteroaromatic synthetic method development. Studies on related 6-bromo-2-substituted pyridines have demonstrated efficient diversification via Suzuki-Miyaura cross-coupling, achieving isolated yields as high as 92% under optimized conditions [1]. This demonstrates the viability of the 6-bromo position for high-yielding functionalization, even in the presence of the electron-withdrawing trifluoromethyl group.

Process Chemistry Pharmaceutical Intermediates Patents

Optimal Application Scenarios for 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine in Research and Development


Scenario 1: Medicinal Chemistry Lead Optimization for CNS or Anti-Infective Targets

Given its high lipophilicity (XLogP3-AA = 3.4) [1] and the established role of trifluoromethylpyridines in enhancing metabolic stability and membrane penetration, this compound is an ideal core scaffold for optimizing lead compounds targeting central nervous system (CNS) disorders or intracellular anti-infective agents. The orthogonal reactivity of the 6-bromo and 3-bromomethyl groups enables the rapid synthesis of focused libraries to explore structure-activity relationships (SAR) around the pyridine core.

Scenario 2: Process Chemistry and Multi-Step Synthesis of Complex Agrochemicals

The compound serves as a strategic, late-stage functionalization building block in the synthesis of complex agrochemicals. Its two distinct electrophilic sites allow for sequential diversification , streamlining the synthesis of elaborated heterocyclic structures commonly found in modern fungicides and herbicides. Its use can reduce step count and improve overall synthetic efficiency compared to routes starting from simpler, less functionalized pyridines.

Scenario 3: Chemical Biology for the Design of Bifunctional Probes

The presence of two different reactive handles makes this compound exceptionally well-suited for the construction of bifunctional molecules, such as PROTACs (PROteolysis TArgeting Chimeras) or fluorescent probes. For example, the benzylic bromide can be used to attach a linker for an E3 ligase ligand via nucleophilic substitution, while the aryl bromide can subsequently be used in a palladium-catalyzed cross-coupling to install a target-protein binding moiety [2]. This orthogonal reactivity minimizes protecting group manipulations and maximizes synthetic convergence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.